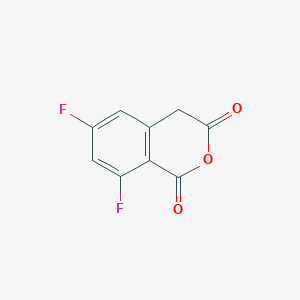![molecular formula C17H14N2O3 B14166432 [2-(N-methylanilino)-2-oxoethyl] 4-cyanobenzoate CAS No. 380170-61-6](/img/structure/B14166432.png)
[2-(N-methylanilino)-2-oxoethyl] 4-cyanobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(N-methylanilino)-2-oxoethyl] 4-cyanobenzoate is an organic compound with a complex structure that includes both aniline and benzoate functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(N-methylanilino)-2-oxoethyl] 4-cyanobenzoate typically involves the reaction of N-methylaniline with 4-cyanobenzoic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions usually include a solvent like dichloromethane (DCM) and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and high yield.
化学反応の分析
Types of Reactions
[2-(N-methylanilino)-2-oxoethyl] 4-cyanobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline or benzoate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
科学的研究の応用
Chemistry
In chemistry, [2-(N-methylanilino)-2-oxoethyl] 4-cyanobenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical assays.
Medicine
In medicine, this compound has potential applications as a drug precursor. Its structural features allow for modifications that can lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
作用機序
The mechanism of action of [2-(N-methylanilino)-2-oxoethyl] 4-cyanobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 1-(2-methoxy-2-oxoethyl)-2-methylpyridinium chloride
- 2-(3-methyl-benzo[1,4]dioxin-2-yl)-pyridine
- 1-(2-(2,4-dichlorophenyl)-2-oxoethyl)-4-methylpyridinium chloride
Uniqueness
Compared to similar compounds, [2-(N-methylanilino)-2-oxoethyl] 4-cyanobenzoate stands out due to its unique combination of aniline and benzoate groups. This structural feature provides distinct reactivity and stability, making it suitable for a wide range of applications in research and industry.
特性
CAS番号 |
380170-61-6 |
|---|---|
分子式 |
C17H14N2O3 |
分子量 |
294.30 g/mol |
IUPAC名 |
[2-(N-methylanilino)-2-oxoethyl] 4-cyanobenzoate |
InChI |
InChI=1S/C17H14N2O3/c1-19(15-5-3-2-4-6-15)16(20)12-22-17(21)14-9-7-13(11-18)8-10-14/h2-10H,12H2,1H3 |
InChIキー |
HXROGCGIEAOBKW-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=CC=C1)C(=O)COC(=O)C2=CC=C(C=C2)C#N |
溶解性 |
19.4 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


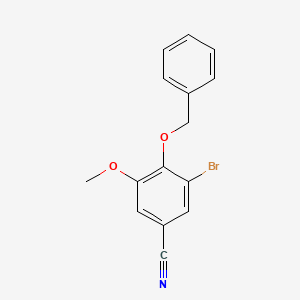
![N,N-diethyl-N'-[4-(prop-2-en-1-yloxy)benzyl]ethane-1,2-diamine](/img/structure/B14166357.png)
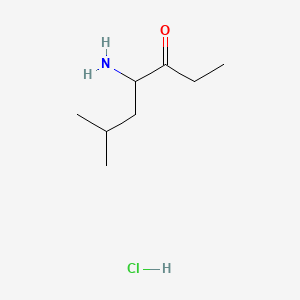
![(4E,12E)-8-(4-methoxyphenyl)-4,12-bis[(4-methoxyphenyl)methylidene]-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene](/img/structure/B14166386.png)

![2-[4-(4-Acetylphenyl)sulfonylpiperazin-1-yl]acetonitrile](/img/structure/B14166394.png)
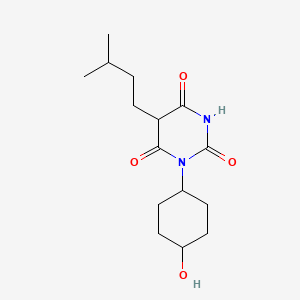
![2H-1-Benzopyran-2-one, 3-[2-(4-methylphenyl)-4-thiazolyl]-](/img/structure/B14166401.png)
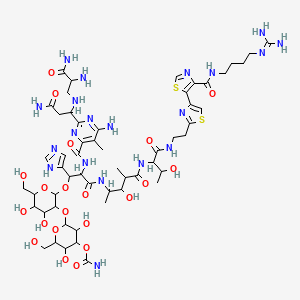
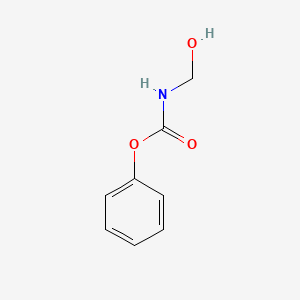
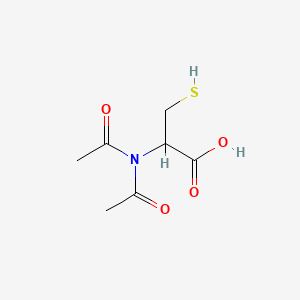
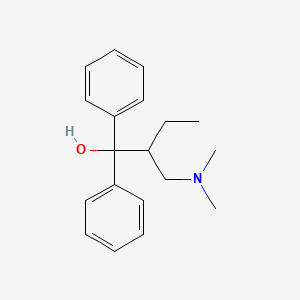
![1H-Pyrrolo[2,3-b]pyridine, 2-bromo-, 7-oxide](/img/structure/B14166408.png)
